5-(2-bromoethyl)-1H-pyrazol-3-amine
Description
5-(2-Bromoethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a bromoethyl substituent at the 5-position of the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is of interest in medicinal chemistry and materials science due to its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H8BrN3/c6-2-1-4-3-5(7)9-8-4/h3H,1-2H2,(H3,7,8,9) |
InChI Key |
AURWJPDNAKVVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability and Electronic Effects
The reactivity and physicochemical properties of pyrazole derivatives are highly dependent on substituent type and position. Below is a comparison of 5-(2-bromoethyl)-1H-pyrazol-3-amine with analogs featuring distinct substituents:
Key Observations:
- Bromoethyl vs.
- Heterocyclic Substituents : The chlorothiophene group in 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine introduces sulfur-based resonance effects, distinct from the bromoethyl group’s inductive effects .
- Lipophilicity : The trifluoromethyl group in 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine enhances lipophilicity, whereas the bromoethyl group may reduce solubility in polar solvents .
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